molecular formula C24H29N7O2 B10925960 [6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone

[6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10925960
M. Wt: 447.5 g/mol
InChI Key: VKDQDASTBXYIKO-UHFFFAOYSA-N
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Description

The compound [6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex heterocyclic molecule It features a pyrazole ring fused to a pyridine ring, with additional functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from commercially available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antileishmanial and antimalarial agent. Studies have demonstrated its efficacy in inhibiting the growth of Leishmania and Plasmodium species . Additionally, it has been investigated for its anticancer properties, particularly in targeting specific molecular pathways involved in tumor growth .

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials with specific electronic or photophysical properties. Its heterocyclic structure makes it a candidate for applications in organic electronics and photonics .

Mechanism of Action

The mechanism of action of [6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. In antileishmanial and antimalarial applications, it inhibits key enzymes involved in the metabolic pathways of the parasites, leading to their death . In cancer research, it targets proteins involved in cell proliferation and survival, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE lies in its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for further exploration .

Properties

Molecular Formula

C24H29N7O2

Molecular Weight

447.5 g/mol

IUPAC Name

[6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H29N7O2/c1-5-31-17(3)22(16(2)27-31)21-13-19(20-14-25-28(4)23(20)26-21)24(32)30-10-8-29(9-11-30)15-18-7-6-12-33-18/h6-7,12-14H,5,8-11,15H2,1-4H3

InChI Key

VKDQDASTBXYIKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C)C(=C2)C(=O)N4CCN(CC4)CC5=CC=CO5)C

Origin of Product

United States

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